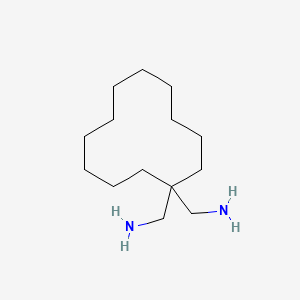
(Cyclododecane-1,1-diyl)dimethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclododecane-1,1-diyl)dimethanamine is an organic compound that features a cyclododecane ring with two methanamine groups attached to the 1,1 positions. This compound is part of the cycloalkane family, which consists of carbon atoms arranged in a ring structure. Cyclododecane itself is a 12-carbon ring, and the addition of methanamine groups introduces functional groups that can participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclododecane-1,1-diyl)dimethanamine typically involves multiple steps starting from cyclododecanone. The process begins with the preparation of cyclododecanyl epoxy-ester, which is then hydrolyzed to form the corresponding carboxylic acid. This acid undergoes decarboxylation to yield cyclododecanyl aldehyde. The aldehyde is then reacted with formaldehyde in a basic solution to produce cyclododecane-1,1-diyl dimethanol. Finally, the dimethanol is converted to this compound through a transesterification reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same sequence of reactions but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(Cyclododecane-1,1-diyl)dimethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the methanamine groups to primary amines.
Substitution: The methanamine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted cyclododecane derivatives.
Aplicaciones Científicas De Investigación
(Cyclododecane-1,1-diyl)dimethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of amine-containing biomolecules.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals, including surfactants and lubricants
Mecanismo De Acción
The mechanism of action of (Cyclododecane-1,1-diyl)dimethanamine involves its interaction with various molecular targets. The methanamine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can affect pathways involved in cellular signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Cyclododecane: A 12-carbon ring without functional groups.
Cyclododecanone: A 12-carbon ring with a ketone group.
Cyclododecane-1,1-diol: A 12-carbon ring with two hydroxyl groups at the 1,1 positions.
Uniqueness
(Cyclododecane-1,1-diyl)dimethanamine is unique due to the presence of methanamine groups, which provide additional reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propiedades
Número CAS |
74551-51-2 |
|---|---|
Fórmula molecular |
C14H30N2 |
Peso molecular |
226.40 g/mol |
Nombre IUPAC |
[1-(aminomethyl)cyclododecyl]methanamine |
InChI |
InChI=1S/C14H30N2/c15-12-14(13-16)10-8-6-4-2-1-3-5-7-9-11-14/h1-13,15-16H2 |
Clave InChI |
VUZGIAIGPVASRL-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(CCCCC1)(CN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


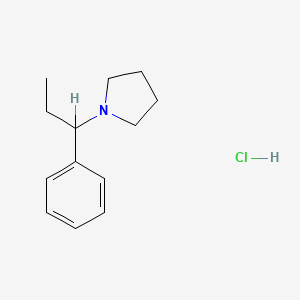
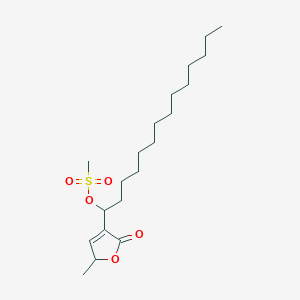
![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)

![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)

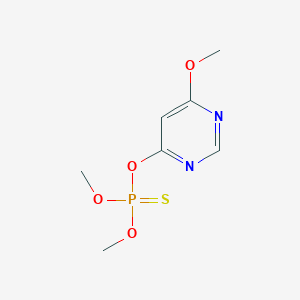
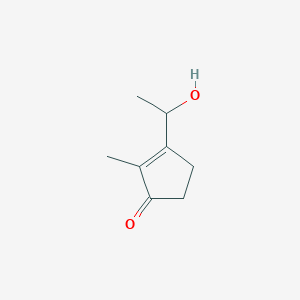

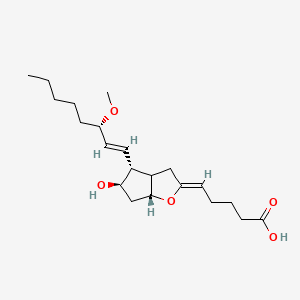

![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
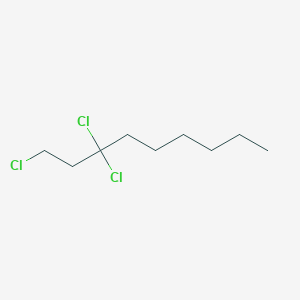
silane](/img/structure/B14445632.png)
